Methyl 2-diethoxyphosphorylpropanoate

Description

Overview of Organophosphorus Compounds and Their Synthetic Utility

Organophosphorus compounds, characterized by a carbon-phosphorus bond, are a significant class of molecules with widespread applications. acs.org Their utility spans various fields, from agriculture, where they are used as pesticides, nih.govsigmaaldrich.com to materials science and catalysis. acs.org In organic synthesis, they serve as crucial reagents and intermediates. The phosphorus atom can exist in various oxidation states and coordination environments, leading to a rich and diverse chemistry. A key aspect of their utility lies in their ability to modulate cellular functions, such as signal transduction through substrate phosphorylation, making them vital in medicinal chemistry. rsc.org Organophosphorus compounds like phosphinecarboxamides are noted for their stability and potential as ligands in metal-catalyzed reactions. acs.org

Significance of Phosphonate (B1237965) Esters as Versatile Synthetic Intermediates

Phosphonate esters, which feature a phosphorus atom bonded to one carbon and three oxygen atoms, are highly versatile intermediates in organic synthesis. nih.gov They are precursors to phosphonic acids through hydrolysis or dealkylation, processes that can be performed under acidic or basic conditions. nih.govorganic-chemistry.org One of the most prominent applications of phosphonate esters is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. wikipedia.org In this reaction, the phosphonate ester is converted into a stabilized carbanion that reacts with aldehydes or ketones. wikipedia.org Furthermore, phosphonate esters are key starting materials for the preparation of other valuable organophosphorus compounds, such as α-hydroxyphosphonates and α-aminophosphonates, many of which exhibit interesting biological activities. researchgate.netnih.gov Their role as intermediates also extends to the synthesis of oligonucleotides and as bioisosteres of phosphates in medicinal chemistry. rsc.orgrsc.org

Specific Context of Methyl 2-Diethoxyphosphorylpropanoate within Alpha-Substituted Phosphonate Chemistry

This compound is an α-substituted phosphonate ester, meaning a substituent is attached to the carbon adjacent to the phosphoryl group. This structural feature is crucial to its reactivity and utility. As a versatile building block, it is particularly valued for its role in the Horner-Wadsworth-Emmons reaction to create α,β-unsaturated compounds. Its applications also include chemoenzymatic synthesis, for example, in the production of γ-butyrolactones, which are important intermediates in the pharmaceutical industry. The α-substitution influences the acidity of the α-proton, facilitating the formation of the corresponding carbanion, which is central to many of its synthetic applications. The electronic properties of α-substituted phosphonates can be tuned, for instance, by introducing halogen atoms to create more effective electronic isosteres of phosphate (B84403) groups, a strategy employed in medicinal chemistry. rsc.org

Structure

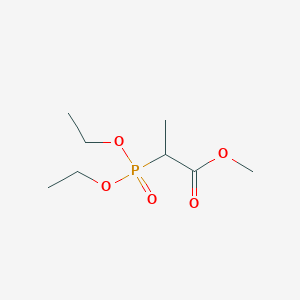

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-diethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-5-12-14(10,13-6-2)7(3)8(9)11-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXZTKUWRZCWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464753 | |

| Record name | methyl 2-(diethoxyphosphoryl)-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29668-62-0 | |

| Record name | methyl 2-(diethoxyphosphoryl)-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Diethoxyphosphorylpropanoate and Analogous Alpha Phosphoryl Esters

Classical and Modern C-P Bond Forming Reactions Relevant to Alpha-Phosphonate Ester Synthesis

The construction of the C-P bond is the cornerstone of α-phosphonate ester synthesis. Over the years, a range of powerful reactions has been developed, from time-honored methods that are staples in organic chemistry to modern catalytic and radical-based approaches that offer milder conditions and broader substrate compatibility.

Arbuzov-Type Reactions for Phosphonate (B1237965) Ester Formation

The Michaelis-Arbuzov reaction, often simply called the Arbuzov reaction, represents one of the most fundamental and widely used methods for synthesizing phosphonates. wikipedia.org Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

The mechanism proceeds in two main steps. wikipedia.orgorganic-chemistry.org It begins with the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic alkyl halide, which is an SN2 reaction. This forms a phosphonium (B103445) salt as an intermediate. wikipedia.org In the second step, the displaced halide anion attacks one of the alkoxy groups on the phosphorus atom in another SN2 reaction, leading to the formation of the pentavalent phosphonate ester and an alkyl halide byproduct. wikipedia.org

A significant limitation of the classical Arbuzov reaction is that it generally works best with primary alkyl halides and often requires elevated temperatures, typically between 120 °C and 160 °C. wikipedia.orgyoutube.com However, the reaction is highly effective for synthesizing α-phosphonate esters by using α-halo esters as the alkyl halide substrate. youtube.com For example, reacting triethyl phosphite with an α-chloro or α-bromo ester yields the corresponding α-phosphonate ester, a structure analogous to methyl 2-diethoxyphosphorylpropanoate. youtube.com The presence of the electron-withdrawing ester group makes the substrate particularly suitable for this transformation. youtube.com Lewis acids can also be used to mediate the reaction at room temperature, expanding its applicability. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Strategies for Phosphonate Synthesis

Transition-metal catalysis, particularly with palladium, has emerged as a powerful alternative for C-P bond formation, overcoming some of the limitations of the Arbuzov reaction, such as the need for harsh conditions. acs.orgnih.gov The Hirao reaction is a key example of a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides to produce aryl or vinyl phosphonates. acs.org

These reactions have been refined to create efficient protocols for a wide range of substrates. cas.cz Research has shown that various palladium sources, including Pd(OAc)₂ and Pd(PPh₃)₄, can be used effectively. organic-chemistry.orgcas.cz The choice of ligand is crucial for catalytic efficiency, with bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos often providing superior results. organic-chemistry.orgcas.cz These catalytic systems have been successfully applied to the cross-coupling of H-phosphonate diesters with various electrophiles, including aryl iodides, bromides, and even less reactive tosylates and chlorides. acs.orgcas.czacs.org The reactions are generally stereospecific and can proceed under milder conditions than the classical Arbuzov method. cas.cz For instance, an efficient synthesis of arylphosphonate diesters was developed using a Pd-catalyzed cross-coupling of H-phosphonate diesters with aryl electrophiles, where the addition of acetate (B1210297) ions significantly shortened the reaction times. acs.org

| Ligand | Reaction Time (h) | Yield (%) |

|---|---|---|

| dppf | 0.5 | 95 |

| dppb | 2 | 91 |

| dppe | 2 | 89 |

| PPh₃ | 2 | 85 |

Reaction conditions involved 10 mole % Pd, 1.1 equiv. PhBr, and 1.2 equiv. base in THF at 60 °C. cas.cz

Radical-Mediated Phosphonylation Approaches

More recently, radical-mediated pathways have provided novel and mild methods for C-P bond formation. chinesechemsoc.org These approaches avoid the nucleophilic substitution mechanism of the classical Arbuzov reaction and instead rely on the generation and trapping of alkyl radicals. nih.gov This strategy significantly expands the scope of phosphonylation to include secondary and tertiary alkyl groups, which are often problematic substrates in SN2-type reactions. chinesechemsoc.org

Photoredox catalysis has been instrumental in this area, enabling the generation of alkyl radicals from precursors like alkyl halides or carboxylic acids (via N-hydroxyphthalimide esters) under mild, room-temperature conditions. chinesechemsoc.orgnih.gov A key innovation has been the development of efficient phosphorus-based radical traps. For example, a reagent known as BecaP has been shown to effectively trap alkyl radicals generated under photoredox conditions, leading to the corresponding phosphonate esters in good to excellent yields. nih.gov This decarboxylative phosphonylation is applicable to a wide range of aliphatic carboxylic acids bearing diverse functional groups, such as alkenes, alkynes, esters, and halides. nih.gov This method represents a powerful alternative for synthesizing complex alkyl phosphonates that are not readily accessible through traditional means. chinesechemsoc.orgnih.gov

Aryne Insertion Reactions for Aryl Phosphonate Formation

For the synthesis of aryl phosphonates, aryne chemistry offers an efficient, metal-free alternative to palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. Their high reactivity allows them to be trapped by various nucleophiles, including trivalent phosphorus compounds like trialkyl phosphites. organic-chemistry.org

The process involves generating the aryne in the presence of a phosphite. The phosphite attacks the aryne, leading to the formation of a C-P bond and ultimately yielding an aryl phosphonate after rearrangement. organic-chemistry.org This methodology circumvents the need for transition metals and often proceeds under very mild conditions, typically at room temperature. organic-chemistry.orgorganic-chemistry.org The reaction demonstrates broad substrate scope, excellent regioselectivity, and tolerance to various steric and electronic effects, making it a versatile tool for preparing a wide array of aryl-phosphonates, as well as related aryl-phosphinates and -phosphine oxides. acs.orgorganic-chemistry.org

Stereoselective Synthesis of Alpha-Phosphoryl Esters

Creating alpha-phosphoryl esters with a specific three-dimensional arrangement (stereochemistry) is crucial, particularly for applications in medicinal chemistry and materials science. When the α-carbon of the ester is a stereocenter, as in this compound, controlling its configuration is a significant synthetic challenge.

Asymmetric Catalysis in Alpha-Phosphonate Synthesis

The enantioselective synthesis of α-phosphoryl esters is a critical area of research, as the biological activity of these compounds is often dependent on the stereochemistry at the α-carbon. Asymmetric catalysis offers a powerful tool for achieving high enantiopurity in the synthesis of these chiral molecules.

A significant strategy in this field is the asymmetric hydrophosphonylation of α,β-unsaturated compounds. Research has demonstrated the high reactivity of chiral dinuclear rare-earth metal complexes in the asymmetric hydrophosphonylation of α,β-unsaturated ketones. nih.gov For instance, complexes stabilized by Trost ligands, in the presence of a chiral diamine like (1S,2S)-1,2-cyclohexanediamine, have proven to be optimal catalysts. nih.gov These reactions have yielded various hydrophosphonylation products with excellent yields and high to excellent enantiomeric excess (ee) values, often up to 99% yield and >99% ee. nih.gov The choice of the rare-earth metal and the specific ligand structure are crucial factors that influence the catalytic performance. organic-chemistry.org

Another approach involves the use of chiral magnesium(II) binaphtholates as cooperative Brønsted/Lewis acid-base catalysts for the highly enantioselective addition of phosphorus nucleophiles to α,β-unsaturated esters and ketones. acs.org Furthermore, an unprecedented phospha-Michael reaction of dialkyl phosphine oxides with α,β-unsaturated N-acylpyrroles has been developed, showcasing excellent enantioselectivities (94→99% ee) and chemical yields (up to 99%). acs.org The use of pyridine (B92270) was found to be critical for achieving these results. acs.org

The following table summarizes key findings in the asymmetric hydrophosphonylation of α,β-unsaturated compounds, which are analogous to the synthesis of alpha-phosphoryl esters.

Table 1: Asymmetric Catalysis in the Synthesis of Alpha-Phosphoryl Ester Analogs

| Catalyst System | Substrate Type | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Gd₂(Trost Ligand)₂ / (1S,2S)-1,2-cyclohexanediamine | α,β-unsaturated ketones | Toluene | up to 99% | >99% | nih.govorganic-chemistry.org |

| RE[(Me₃Si)₂N]₃ / Chiral Prolinol Ligand | α,β-unsaturated amides | 1,4-Dioxane | High | High | researchgate.net |

| Chiral Magnesium(II) Binaphtholate | α,β-unsaturated esters | Not specified | High | High | acs.org |

Dynamic Kinetic Resolution in Phosphorylation Reactions

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the transformation of a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. wikipedia.orgprinceton.edu For a DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the slower-reacting enantiomer's transformation. princeton.edu

While direct applications of DKR to the synthesis of this compound are not extensively documented, the principles have been successfully applied to structurally related compounds, suggesting its potential in this area. For instance, the dynamic kinetic resolution of β-aryl α-keto esters has been accomplished using a specially designed ruthenium catalyst for asymmetric transfer hydrogenation, leading to products with three contiguous stereocenters with high diastereoselectivity. nih.gov This process relies on the acidity of the α-proton, which allows for racemization via an achiral enol intermediate. nih.gov

In the context of phosphorus chemistry, the dynamic kinetic resolution of unsymmetrical diarylphosphines has been achieved through a copper(I)-catalyzed conjugate addition to α,β-unsaturated amides, affording P-chiral phosphines with good to high diastereoselectivity and high enantioselectivity. researchgate.net This demonstrates that the stereocenter at the phosphorus atom can be effectively controlled through DKR.

The key conditions for a successful dynamic kinetic resolution include:

An irreversible kinetic resolution step to ensure high enantioselectivity.

A racemization rate that is at least equal to or greater than the reaction rate of the fast-reacting enantiomer.

The absence of side reactions or product racemization. princeton.edu

The application of DKR to the synthesis of alpha-phosphoryl esters would likely involve the use of a chiral catalyst that can selectively phosphorylate one enantiomer of a racemic precursor, while a racemization catalyst or condition ensures the continuous supply of the reactive enantiomer.

Sustainable and Green Chemistry Approaches in Phosphonate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the avoidance of hazardous solvents, are increasingly being applied to the synthesis of phosphonates.

Ultrasound-Assisted Synthetic Methods

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures.

In the context of phosphonate synthesis, ultrasound has been successfully employed to promote the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphite. researchgate.net An ultrasound-assisted, catalyst-free, and solvent-free Kabachnik-Fields reaction has been reported for the fabrication of aggregation-induced emission (AIE)-active fluorescent organic nanoparticles, with the reaction completing within 10 minutes. nih.gov Another study demonstrated an ultrasound-assisted one-pot, three-component synthesis of α-aminophosphonates from benzyl (B1604629) halides, which generated the aldehyde intermediate in situ, resulting in good to excellent yields under mild conditions. researchgate.net

Table 2: Ultrasound-Assisted Synthesis of α-Aminophosphonates

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Polyethylenimine, Aldehyde-AIE dye, Diethyl phosphite | Catalyst-free, Solvent-free, Ultrasound | 10 min | Not specified | nih.gov |

Microwave-Promoted Reactions

Microwave irradiation is another alternative energy source that can dramatically accelerate organic reactions. Microwave heating is characterized by a rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

The synthesis of phosphonates has greatly benefited from microwave-assisted techniques. The Kabachnik-Fields reaction, for instance, can be carried out efficiently under microwave irradiation, often in the absence of a solvent and catalyst, to produce α-aminophosphonates in high yields (74-97%) within a few minutes (1-3 min). researchgate.netmdpi.com This method has been applied to a wide range of substrates, including those with sterically demanding aryl substituents. researchgate.net For example, the microwave-assisted reaction of benzhydrylamine, 9-anthraldehyde, and dialkyl phosphites at 100 °C yielded the corresponding α-aminophosphonates in 88-90% yield. researchgate.net

Microwave-assisted synthesis has also been employed for the dealkylation of dialkyl phosphonates to phosphonic acids using bromotrimethylsilane (B50905) (BTMS), a process that is significantly faster than with conventional heating. mdpi.com

Table 3: Microwave-Promoted Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

| Aldehyde/Ketone | Amine | Phosphite | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Various aldehydes | Benzhydrylamine | Dialkyl phosphites | MW, 100-120 °C, catalyst-free, solvent-free | 88-91% | researchgate.net |

| Various aldehydes | Various amines | Diphenyl phosphite | MW, 80 °C, 10 min, ethanol, catalyst-free | up to 87% | nih.gov |

Solvent-Free Synthetic Protocols

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies product purification. Several solvent-free methods have been developed for the synthesis of phosphonates.

As mentioned in the previous sections, both ultrasound-assisted and microwave-promoted reactions can often be performed under solvent-free conditions. The Kabachnik-Fields reaction is particularly well-suited for this approach, yielding α-aminophosphonates in high yields without the need for a solvent or catalyst. researchgate.netmdpi.com

An efficient solvent-free method for the preparation of 1-alkoxymethylphosphonium chlorides has also been reported, which are versatile intermediates in organic synthesis. researchgate.net Additionally, facile solvent-free synthesis of metal thiophosphates has been achieved through chemical exchange reactions at moderate temperatures, demonstrating the broader applicability of solvent-free approaches in phosphorus chemistry. mdpi.com These protocols not only offer environmental benefits but can also lead to improved reaction efficiency and selectivity.

Reactivity and Reaction Mechanisms of Alpha Phosphoryl Esters

Generation and Reactivity of Alpha-Phosphonate Carbanions as Nucleophilic Intermediates

Alpha-phosphonate carbanions are typically generated by treating the parent phosphonate (B1237965) ester with a suitable base. youtube.comdalalinstitute.com The choice of base can range from alkoxides like sodium ethoxide to stronger bases such as sodium hydride (NaH) or n-butyllithium (BuLi), depending on the acidity of the phosphonate and the requirements of the subsequent reaction. organic-chemistry.orgchempedia.info The resulting carbanion is a soft, highly reactive nucleophile. reddit.com

Compared to the analogous phosphonium (B103445) ylides used in the Wittig reaction, phosphonate-stabilized carbanions are generally more nucleophilic but less basic. reddit.comwikipedia.org This enhanced nucleophilicity allows them to react efficiently with a broader range of electrophiles, including sterically hindered ketones that may be unreactive towards traditional Wittig reagents. wikipedia.orgwikipedia.org

The stability of the carbanion formed from deprotonation of an alpha-phosphoryl ester is a critical factor in its utility. This stability arises from the ability of the adjacent phosphoryl group to delocalize the negative charge. fiveable.me Several factors contribute to this stabilization:

Inductive Effect : The electronegative oxygen atoms and the positively polarized phosphorus atom in the phosphoryl group exert a strong electron-withdrawing inductive effect, which helps to disperse the negative charge on the adjacent carbon. fiveable.meorganicchemistrydata.org

Resonance/Hyperconjugation : Delocalization of the negative charge occurs through resonance, forming an enolate-like structure. youtube.comfiveable.me There is also a significant contribution from hyperconjugation, involving the delocalization of the carbanion's lone pair into the low-lying σ* orbitals of the phosphorus-oxygen bonds. organicchemistrydata.org While classical d-orbital participation was once proposed, it is now considered a minor contributor to stabilization for second-row elements like phosphorus. organicchemistrydata.org

The presence of an additional electron-withdrawing group, such as the ester moiety in Methyl 2-diethoxyphosphorylpropanoate, further enhances the acidity of the α-proton and the stability of the resulting carbanion. youtube.comyoutube.com

Once generated, the nucleophilic phosphonate carbanion readily attacks a wide variety of electrophilic centers to form new carbon-carbon bonds. The most prominent application is its reaction with carbonyl compounds (aldehydes and ketones), which serves as the foundation for the Horner-Wadsworth-Emmons olefination. acs.org Beyond this, these carbanions can also participate in other crucial C-C bond-forming reactions, such as:

Michael Addition : Reaction with α,β-unsaturated carbonyl compounds. chempedia.info

Alkylation : Reaction with alkyl halides to introduce new alkyl substituents at the alpha position. wikipedia.org

Acylation : Reaction with esters or acyl chlorides to synthesize β-ketophosphonates. chempedia.info

The reaction of α-lithiated benzylphosphonate esters with cyclohex-2-enone, for example, has been shown to add regioselectively to the carbonyl group. researchgate.net

Olefination Reactions: Horner-Wittig and Peterson Pathways

Olefination reactions are indispensable tools in organic synthesis for the construction of carbon-carbon double bonds. Alpha-phosphoryl esters are central to the Horner-Wadsworth-Emmons (HWE) reaction, a key variant of the Wittig reaction. This pathway is often compared with the Peterson olefination, which utilizes silicon-based reagents to achieve a similar transformation, but through a distinct mechanistic route. numberanalytics.com

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. wikipedia.orgnumberanalytics.com This reaction is a widely used alternative to the Wittig reaction due to several advantages, including the enhanced nucleophilicity of the carbanion and the easy removal of the water-soluble dialkyl phosphate (B84403) byproduct. organic-chemistry.orgwikipedia.org

The mechanism proceeds through the following steps: youtube.comwikipedia.org

Deprotonation : A base removes the acidic α-proton from the phosphonate ester to generate the nucleophilic phosphonate carbanion.

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

Oxaphosphetane Formation : The resulting alkoxide attacks the electrophilic phosphorus atom to form a cyclic, four-membered oxaphosphetane intermediate. This step is typically reversible.

Elimination : The oxaphosphetane intermediate collapses in a syn-elimination fashion, yielding the final alkene and a stable dialkyl phosphate salt.

A significant feature of the HWE reaction is its stereoselectivity. It generally favors the formation of the thermodynamically more stable (E)-alkene, especially when using phosphonates stabilized with electron-withdrawing groups like the ester in this compound. wikipedia.orgwikipedia.org This selectivity is attributed to steric factors in the formation of the oxaphosphetane intermediate. organic-chemistry.org

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphonate-stabilized carbanion |

| Electrophile | Aldehyde or Ketone |

| Key Intermediate | Oxaphosphetane |

| Byproduct | Water-soluble dialkyl phosphate |

| Typical Stereoselectivity | (E)-alkene favored |

The Peterson olefination is another important method for alkene synthesis, which proceeds via an alpha-silyl carbanion reacting with a carbonyl compound. wikipedia.orgnrochemistry.com The key intermediate in this reaction is a β-hydroxysilane. numberanalytics.comwikipedia.org While less common, the principles of this reaction can be extended to systems like alpha-silyl phosphonates.

The general mechanism of the Peterson olefination involves: wikipedia.orgorganic-chemistry.org

Carbanion Formation : An α-silyl carbanion is generated, typically by deprotonation or from an organometallic reagent.

Nucleophilic Addition : The carbanion adds to an aldehyde or ketone to form two diastereomeric β-hydroxysilane intermediates.

Stereospecific Elimination : The β-hydroxysilane can be isolated and then subjected to elimination under different conditions to control the stereochemistry of the resulting alkene.

Acidic conditions promote an anti-elimination, yielding one geometric isomer of the alkene.

Basic conditions (e.g., using KH) promote a syn-elimination, yielding the opposite geometric isomer.

This ability to select for either the (E) or (Z) alkene from the same intermediate by choosing the elimination conditions is a major advantage of the Peterson olefination. nrochemistry.comorganic-chemistry.org When applied to α-silyl aldehydes, organometallic addition followed by treatment with either potassium hydride or boron trifluoride affords Z- or E-alkenes, respectively, in high yields. nih.gov

| Feature | Peterson Olefination |

| Nucleophile | α-Silyl carbanion |

| Electrophile | Aldehyde or Ketone |

| Key Intermediate | β-Hydroxysilane |

| Byproduct | Silanol or Silylether |

| Stereoselectivity | Controllable (E) or (Z) via acidic or basic elimination |

Catalytic Transformations Involving Alpha-Phosphoryl Esters

Alpha-phosphoryl esters are valuable synthons in a variety of catalytic transformations. The phosphonate group can serve as a reactive handle, a directing group, or a foundational component for building heterogeneous catalysts benthamdirect.comscispace.com.

Transition-Metal-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Allylic Substitution)

Transition metal catalysis provides powerful methods for C-C bond formation, and phosphonates are actively involved in these processes tcichemicals.comresearchgate.net.

Suzuki Coupling: In Suzuki-Miyaura cross-coupling reactions, which form C-C bonds between organoboron compounds and organic halides or triflates, phosphonate-containing molecules can participate. For example, secondary allylic boronic esters have been successfully cross-coupled with aryl halides under palladium catalysis scirp.orgrsc.org. While not a direct reaction of this compound itself, this demonstrates the compatibility and utility of related boronic esters in this key transformation. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps scirp.org.

Allylic Substitution: Phosphonates are excellent substrates for allylic substitution reactions. For instance, 2-(diethylphosphonyl)-substituted allylic acetates undergo phosphine-catalyzed allylic substitution with nucleophiles to generate β-amino phosphonic acid esters with high regioselectivity nih.gov. In other work, benzylic and allylic alcohols can be directly converted to the corresponding phosphonates, which are key reagents for Horner-Wadsworth-Emmons reactions, using triethyl phosphite (B83602) and a zinc iodide catalyst nih.govresearchgate.net. Palladium-catalyzed allylation of H-phosphinates with allylic alcohols also provides a direct route to allylic-H-phosphinic acids organic-chemistry.org.

Applications in Carbon-Hydrogen Activation Directed by Phosphate Groups

Transition metal-catalyzed C-H activation has become a step-economical tool for forming C-C or C-heteroatom bonds benthamdirect.com. Phosphorus-containing functional groups, including phosphonates, can serve as effective directing groups in these reactions benthamdirect.comrsc.org. The P=O moiety of the phosphonate group in a substrate like this compound can coordinate to a transition metal catalyst (e.g., palladium), bringing the catalyst into proximity with a specific C-H bond and enabling its selective cleavage and functionalization acs.orgrsc.org.

This strategy has been employed in various transformations, including:

C-H Olefination: The diphenylphosphinoyl (Ph2(O)P-) group has been used to direct the Pd(II)-catalyzed olefination of C-H bonds to synthesize valuable alkene-phosphine compounds acs.org.

C-H Arylation and Cyclization: Phosphorus-containing groups can direct C-H arylation and intramolecular cyclization reactions, providing access to complex molecular architectures benthamdirect.com.

Atroposelective C-H Functionalization: The phosphorus atom itself can act as a director to achieve enantioselective C-H activation, enabling the synthesis of axially chiral phosphines researchgate.net.

The directing group strategy overcomes challenges of selectivity that arise from the presence of multiple, similarly reactive C-H bonds in a molecule rsc.orgresearchgate.net.

Heterogeneous Catalysis Using Phosphonate-Derived Materials

Phosphonic acids are excellent building blocks for creating robust, porous, inorganic-organic hybrid materials, such as metal phosphonates mdpi.com. These materials have gained significant attention as heterogeneous catalysts due to their structural diversity, high surface area, and thermal stability scispace.commdpi.com.

Metal phosphonate networks are constructed by coordinating phosphonate ligands to metal ions, forming one-, two-, or three-dimensional structures mdpi.com. These materials offer several advantages as catalysts:

Active Sites: They can possess both Lewis and Brønsted acid sites, making them suitable for a wide range of acid-catalyzed reactions mdpi.comrsc.org.

Reusability: As solid materials, they can be easily separated from the reaction mixture and recycled, which is a key principle of green chemistry rsc.orgrsc.org.

Tunability: The properties of the catalyst can be tuned by changing the metal ion or the organic phosphonate linker scispace.com.

Examples of their applications include:

CO2 Fixation: Cobalt-phosphonate networks have been shown to be highly efficient and selective heterogeneous catalysts for the chemical fixation of CO2 into cyclic carbonates under mild conditions (1 atm pressure, solvent-free) rsc.org.

Condensation Reactions: Zirconium phosphonate composites have been used to catalyze multi-component reactions to synthesize 1,4-dihydropyridines in high yields mdpi.com.

Coupling Reactions: Mesoporous TiO2-supported copper(I) phosphonate catalysts have proven active in Sonogashira-type coupling reactions scispace.com.

Degradation and Decomposition Pathways of Phosphonate Esters

Phosphonate esters are organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This C-P bond possesses a dissociation energy similar to that of a C-O-P ester linkage but requires a significantly higher activation energy for cleavage, rendering phosphonates chemically and thermally stable. nih.gov Despite this inherent stability, these esters are susceptible to degradation through several pathways, including hydrolysis and decomposition on reactive surfaces. wikipedia.orgacs.org Bacteria in the environment have also evolved the capacity to metabolize natural phosphonates as a source of nutrients, primarily phosphorus. nih.govwikipedia.org However, many industrially produced phosphonates can be resistant to biodegradation. youtube.com The presence of a carbonyl or carboxyl group adjacent to the C-P bond can increase the bond's reactivity, making it more susceptible to cleavage through hydrolytic mechanisms. nih.gov

Hydrolysis Mechanisms of Phosphonate Esters

The hydrolysis of phosphonate esters is a primary degradation pathway that can be initiated under acidic, basic, or enzymatic conditions. wikipedia.orgnih.gov This process involves the cleavage of the P-O-C ester bond, while the more resilient P-C bond typically remains intact except under aggressive reaction conditions. wikipedia.org For phosphonates with two ester groups, such as this compound, hydrolysis occurs consecutively in two steps. nih.gov

The general mechanism for acid- or base-catalyzed hydrolysis involves a nucleophilic attack on the phosphorus atom of the phosphoryl (P=O) group, resulting in the cleavage of the P-O bond. nih.gov

Acid-Catalyzed Hydrolysis : This is a widely applied method, frequently employing mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov The reaction often requires harsh conditions, such as refluxing in concentrated acid, to proceed efficiently. nih.gov For instance, the hydrolysis of phosphonate esters bound to a surface has been performed using 0.5 M HCl at temperatures between 70-80°C. acs.org Trifluoromethanesulfonic acid (TfOH) has also been used to catalyze the hydrolysis of various alkyl- and aryl-substituted phosphonates to their corresponding phosphonic acids at 140°C in the presence of water. organic-chemistry.org

Base-Catalyzed Hydrolysis : Alkaline conditions can also facilitate the hydrolysis of phosphonate esters, following a similar mechanistic principle of nucleophilic attack at the phosphorus center. wikipedia.orgnih.gov

Enzymatic Hydrolysis : Specific enzymes are capable of efficiently catalyzing the hydrolysis of phosphonate esters. For example, 5'-nucleotide phosphodiesterase has been identified as an effective catalyst for this reaction, demonstrating rates comparable to or greater than those for conventional nucleotide ester substrates. nih.gov

Silyl-Assisted Hydrolysis : A milder method for cleaving phosphonate esters involves the use of silyl (B83357) halides, most notably bromotrimethylsilane (B50905) (BTMS) in what is known as the McKenna reaction. acs.orgbeilstein-journals.org This process first converts the dialkyl phosphonate ester into a bis(trimethylsilyl) ester, which is then easily hydrolyzed to the phosphonic acid. beilstein-journals.org This method is valued for its chemoselectivity, as it can cleave phosphonate esters without affecting other functional groups like carboxyesters. beilstein-journals.org

| Hydrolysis Method | Reagents/Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed | Hydrochloric Acid (HCl), Hydrobromic Acid (HBr) | Concentrated acid, often with heating (e.g., 70-80 °C). | nih.govacs.org |

| Acid-Catalyzed | Trifluoromethanesulfonic Acid (TfOH) | 140 °C in the presence of water. | organic-chemistry.org |

| Enzymatic | 5'-nucleotide phosphodiesterase | Biological conditions. | nih.gov |

| Silyl-Assisted (McKenna Reaction) | Bromotrimethylsilane (BTMS) followed by solvolysis | Mild, often at room temperature or slightly elevated (e.g., 35 °C). | beilstein-journals.org |

Decomposition on Adsorbent Surfaces

The interaction of phosphonate esters with various surfaces, particularly metal oxides, can lead to their decomposition, a process critical in fields such as materials science and environmental remediation. acs.orgacs.org While hydrolysis reactions are well-understood in solution, they are not always as efficient when one of the reactants is confined to a surface. acs.org The surface chemistry and energy of the adsorbent material play a crucial role in the decomposition pathway and rate. rsc.org

Studies on the decomposition of phosphonate esters like dimethyl methylphosphonate (B1257008) (DMMP), a structural analog of more complex phosphonates, on aluminum oxide (Al₂O₃) reveal a temperature-dependent mechanism. acs.org

Dissociative Adsorption : At room temperature (295 K), the phosphonate ester adsorbs dissociatively, involving the cleavage of a P-O bond to form a surface-bound methyl methylphosphonate. acs.org

Further Decomposition : Upon heating to higher temperatures (above 573 K), the adsorbed species undergoes further decomposition through O-C bond cleavage, ultimately yielding a surface-bound methylphosphonate. acs.org

Similar decomposition pathways have been observed on other metal oxide surfaces:

Zirconium Oxide (ZrO₂) : DMMP readily undergoes dissociative adsorption on zirconium oxide clusters at room temperature, primarily through the breaking of a P-OCH₃ bond. jh.edu Further heating leads to more extensive decomposition, suggesting both low- and high-temperature reaction pathways exist. jh.edu

Molybdenum Oxide (MoO₃) : On molybdenum oxide clusters, the decomposition of DMMP at elevated temperatures proceeds via the elimination of methanol. nih.gov The study highlighted that surface defects, such as oxygen vacancies and hydroxyl groups, are critical in defining the reaction pathway. nih.gov

The rate of decomposition is significantly influenced by the properties of the surface. Higher surface energies tend to promote stronger molecular adsorption, which in turn leads to faster decomposition rates. rsc.org

| Adsorbent Surface | Initial Decomposition Step (Low Temp) | Products at Higher Temperatures | Reference |

|---|---|---|---|

| Aluminum Oxide (Al₂O₃) | Dissociative adsorption via P-O bond cleavage (forms surface methyl methylphosphonate). | Methylphosphonate via O-C bond cleavage (>573 K). | acs.org |

| Zirconium Oxide (ZrO₂) | Dissociative adsorption via P-OCH₃ bond scission at room temperature. | Further decomposition of adsorbed species. | jh.edu |

| Molybdenum Oxide (MoO₃) | Adsorption with some decomposition. | Decomposition via elimination of methanol. | nih.gov |

Advanced Applications of Methyl 2 Diethoxyphosphorylpropanoate in Complex Chemical Synthesis

Asymmetric Synthesis and Enantioselective Transformations

The presence of a stereocenter at the α-position of methyl 2-diethoxyphosphorylpropanoate makes it a valuable precursor for the synthesis of chiral molecules. Researchers have developed various strategies to control the stereochemical outcome of reactions involving this compound, leading to the efficient production of enantiomerically enriched products.

Diastereoselective Alkylation Strategies

The generation of a carbanion from this compound, followed by alkylation, is a common method for carbon-carbon bond formation. To control the stereochemistry of this process, chiral auxiliaries are temporarily attached to the molecule. These auxiliaries create a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

One common strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. The propionyl group of the phosphonate (B1237965) can be transferred to a chiral oxazolidinone, and subsequent deprotonation and alkylation proceed with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. After the alkylation step, the auxiliary can be cleaved to yield the desired enantiomerically enriched α-substituted phosphonate.

Another effective class of chiral auxiliaries for diastereoselective alkylations are pseudoephedrine and its derivatives. nih.gov Amides formed between pseudoephedrine and carboxylic acids have shown excellent stereocontrol in alkylation reactions. nih.gov While direct examples with this compound are not extensively documented, the established high diastereoselectivity of pseudoephenamine amides in alkylations, particularly in the formation of quaternary carbon centers, suggests a strong potential for this strategy. nih.gov The general principle involves the formation of a chelated enolate where the lithium cation is coordinated to both the enolate oxygen and the auxiliary's hydroxyl group, creating a rigid structure that directs the electrophile to the less hindered face.

| Chiral Auxiliary Strategy | General Diastereoselectivity | Key Features |

| Evans Oxazolidinone | High | Formation of a rigid chelated enolate directs alkylation. |

| Pseudoephedrine/Pseudoephenamine | High, especially for quaternary centers | Amides exhibit high crystallinity, aiding in purification. nih.gov |

Kinetic Resolution in the Synthesis of Chiral Intermediates

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach can be applied to racemic this compound or its derivatives to obtain enantiomerically pure compounds.

One study investigated the kinetic resolution of racemic aldehydes through their reaction with chiral 2-phosphonopropionates. capes.gov.br This process relies on the differential reactivity of the aldehyde enantiomers with a specific enantiomer of the chiral phosphonate, leading to the enrichment of the less reactive aldehyde enantiomer and the formation of a diastereomerically enriched alkene product. capes.gov.br While this example focuses on resolving the aldehyde, the principle can be extended to the resolution of the phosphonate itself if a racemic phosphonate were to react with a chiral aldehyde.

Enzymatic kinetic resolution represents another highly efficient method. Lipases are commonly employed for the enantioselective acylation or hydrolysis of racemic alcohols and esters. Although specific data on the enzymatic resolution of this compound is limited, the successful kinetic resolution of various chiral amines and alcohols through double enzymatic kinetic resolution highlights the potential of biocatalysis in this area. nih.govrsc.org This method involves the enantioselective acyl transfer from a chiral carbonate to a chiral amine, demonstrating the feasibility of resolving complex chiral molecules. nih.govrsc.org The application of such enzymatic systems to racemic α-phosphonopropionates could provide a viable route to chiral intermediates.

| Kinetic Resolution Method | Principle | Potential Application to Target Compound |

| Reaction with Chiral Reagents | Differential reaction rates of enantiomers with a chiral phosphonate or aldehyde. capes.gov.br | Separation of racemic aldehydes using a chiral phosphonate or resolution of the phosphonate itself. capes.gov.br |

| Enzymatic Resolution | Lipase-catalyzed enantioselective acylation or hydrolysis. nih.govrsc.org | Enantioselective synthesis of chiral phosphonate esters or acids. |

Total Synthesis of Natural Products and Bioactive Molecules

The utility of this compound extends to the total synthesis of complex natural products and bioactive molecules, where it serves as a key building block for introducing specific structural motifs.

Building Block for Complex Spiroketal Structures

Spiroketals are common structural motifs in many natural products with significant biological activities. The synthesis of these complex structures often requires careful stereochemical control. While direct application of this compound in spiroketal synthesis is not prominently reported, phosphonate-based reagents are instrumental in constructing the carbon skeletons that ultimately lead to spiroketal formation. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is a powerful tool for creating carbon-carbon double bonds with high E-selectivity. These alkenes can then be subjected to a series of transformations, such as dihydroxylation and cyclization, to form the spiroketal core. The methyl and ester functionalities of the target compound offer additional handles for further synthetic manipulations in the assembly of complex spiroketal-containing natural products.

Synthesis of Phosphonate Analogues of Natural Compounds (e.g., SF2312)

A significant application of a close derivative of the target compound, ethyl 2-(diethoxyphosphoryl)propanoate, is in the synthesis of "MethylSF2312," a phosphonate analogue of the natural antibiotic SF2312. nih.gov SF2312 is a potent inhibitor of the enzyme enolase. researchgate.net The synthesis of MethylSF2312 was undertaken to create a version of the inhibitor with a non-epimerizable C-3 carbon, allowing for the separation and biological evaluation of individual stereoisomers. nih.gov

The synthesis commences with the deprotonation of ethyl 2-(diethoxyphosphoryl)propanoate using sodium hydride, followed by allylation with 3-bromoprop-1-ene to yield ethyl 2-(diethoxyphosphoryl)-2-methylpent-4-enoate. nih.gov This intermediate then undergoes a series of transformations to construct the pyrrolidinone ring and introduce the necessary functional groups, ultimately leading to the racemic-diastereomeric mixture of MethylSF2312. nih.gov The ability to use this phosphonate building block was crucial for accessing this important bioactive analogue.

| Synthetic Target | Starting Phosphonate | Key Transformation | Significance |

| MethylSF2312 | Ethyl 2-(diethoxyphosphoryl)propanoate | Alkylation with 3-bromoprop-1-ene nih.gov | Access to a non-epimerizable analogue of the enolase inhibitor SF2312 for stereochemical studies. nih.gov |

Role in the Stereoselective Assembly of Polyketide Subunits

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their synthesis often involves the iterative coupling of small carboxylic acid-derived units. The Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate reagents, is a cornerstone in modern polyketide synthesis for the stereocontrolled formation of carbon-carbon double bonds. nih.govresearchgate.netresearchgate.net

This compound, as a precursor to a substituted phosphonate carbanion, can be utilized in HWE reactions to introduce α-methyl substituted α,β-unsaturated ester moieties, which are common structural features in polyketide chains. The stereochemistry of the resulting double bond is typically controlled by the reaction conditions and the nature of the phosphonate and aldehyde coupling partners. These unsaturated esters can then be further elaborated through reduction, epoxidation, or other functional group manipulations to construct the complex stereochemical arrays found in polyketides. The versatility of the HWE reaction makes phosphonates like this compound invaluable tools for the convergent and stereoselective assembly of polyketide subunits. nih.gov

Synthesis of Functionalized Alpha-Amino Acids and Derivatives

This compound serves as a versatile C2 building block in the stereocontrolled synthesis of complex and non-proteinogenic α-amino acids. Its utility is primarily demonstrated through the Horner-Wadsworth-Emmons reaction, which enables the formation of α,β-dehydroamino acid intermediates, followed by subsequent modifications to introduce diverse functionalities.

Preparation of Beta-Branched Alpha-Amino Acids

The synthesis of β-branched α-amino acids using this compound is a multi-step process that hinges on the creation of a carbon-carbon double bond via the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This olefination reaction is a cornerstone of modern organic synthesis for its reliability and stereochemical control, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

The general strategy involves two key stages:

Horner-Wadsworth-Emmons Olefination: The phosphonate carbanion is generated from this compound by deprotonation with a suitable base. This nucleophilic carbanion then reacts with a selected aldehyde or ketone. wikipedia.orgyoutube.com The reaction proceeds through a transient oxaphosphetane intermediate, which collapses to form an α,β-dehydroamino acid ester and a water-soluble dialkyl phosphate (B84403) byproduct that is easily removed. wikipedia.orgorganic-chemistry.org The choice of aldehyde (R-CHO) directly determines the substitution pattern at the β-position of the resulting unsaturated amino acid. This step effectively constructs the carbon skeleton of the target β-branched amino acid. tcichemicals.com

Asymmetric Hydrogenation: The resulting α,β-dehydroamino acid ester, which is a trisubstituted alkene, is then subjected to asymmetric hydrogenation. This reduction of the carbon-carbon double bond, catalyzed by chiral transition-metal complexes (e.g., Rhodium-based catalysts), establishes the two contiguous stereocenters at the α- and β-carbons with high enantioselectivity. organic-chemistry.orgresearchgate.netacs.org This method provides access to a wide array of chiral β-branched α-amino acid derivatives. acs.org

Table 1: Synthesis of β-Branched α-Amino Acids via HWE Reaction

| Step | Reactant 1 | Reactant 2 | Key Reaction | Intermediate/Product | Description |

|---|---|---|---|---|---|

| 1 | This compound | Aldehyde (R-CHO) | Horner-Wadsworth-Emmons | (E)-α,β-Dehydroamino Acid Ester | Forms the C=C double bond, introducing the β-substituent (R). |

| 2 | (E)-α,β-Dehydroamino Acid Ester | H₂ (or H₂ source) | Asymmetric Hydrogenation | β-Branched α-Amino Acid Ester | Reduces the double bond to create the final saturated amino acid. |

Synthesis of Hetero-Substituted Amino Acids

The synthesis of amino acids featuring a heteroatom (such as nitrogen, oxygen, or sulfur) at the β-position can also be achieved using this compound as a starting point. This approach leverages the electrophilic nature of the α,β-dehydroamino acid intermediate generated from the HWE reaction.

The strategy typically follows these steps:

Formation of the Michael Acceptor: As described previously (4.3.1), an HWE reaction between this compound and an aldehyde (commonly formaldehyde (B43269) or a protected equivalent) is performed to generate the corresponding α,β-dehydroamino acid ester. This unsaturated compound acts as a potent Michael acceptor due to the electron-withdrawing nature of the ester group. wikipedia.orglibretexts.org

Hetero-Michael Addition: The α,β-dehydroamino acid ester then undergoes a conjugate nucleophilic addition, also known as a Michael addition. wikipedia.org Various heteroatom-containing nucleophiles can be added to the electrophilic β-carbon. youtube.comyoutube.comfiveable.me For example, the addition of an amine (R₂NH) leads to a β-amino diamino acid derivative, while the addition of a thiol (RSH) yields a β-thio substituted amino acid. This reaction creates a new carbon-heteroatom bond at the β-position, providing a versatile route to a wide range of functionally diverse amino acids.

Table 2: Synthesis of Hetero-Substituted Amino Acids via Michael Addition

| Intermediate | Nucleophile (Nu-H) | Reaction Type | Product Class | Example Nucleophiles |

|---|---|---|---|---|

| α,β-Dehydroamino Acid Ester | Amine (R₂NH) | Aza-Michael Addition | β-Amino Diamino Acid Derivative | Benzylamine, Diethylamine |

| Thiol (RSH) | Thia-Michael Addition | β-Thio-Substituted Amino Acid Derivative | Ethanethiol, Thiophenol | |

| Alcohol (ROH) | Oxa-Michael Addition | β-Alkoxy-Substituted Amino Acid Derivative | Methanol, Water |

Design and Synthesis of Phosphonate-Based Prodrugs (Focus on Chemical Strategies)

Phosphonic acids are potent mimics of phosphate groups but their dianionic nature at physiological pH severely limits their ability to cross cell membranes, resulting in poor bioavailability. researchgate.net Prodrug strategies are therefore essential to mask the charged phosphonate moiety, rendering the molecule more lipophilic and capable of passive diffusion into cells. cardiff.ac.uksemanticscholar.org

Phosphoramidate (B1195095) Prodrug Strategies

The phosphoramidate prodrug approach, often termed "ProTide" technology, is a highly successful strategy for delivering phosphonate-containing drugs into cells. researchgate.netrsc.org This chemical strategy involves masking the two acidic hydroxyl groups of the phosphonic acid with two different, labile moieties: an aryloxy group (e.g., phenoxy) and an amino acid ester. researchgate.netfrontiersin.org

The key structural features are:

Amino Acid Ester: An L-amino acid (e.g., L-alanine) is attached to the phosphorus atom via a P-N bond. The carboxyl group of the amino acid is further esterified (e.g., as a methyl or isopropyl ester). This component is crucial for recognition by intracellular enzymes. nih.gov

Aryloxy Group: An aromatic group, such as a phenyl or naphthyl group, is linked to the phosphorus atom via a P-O bond. nih.gov

This dual modification neutralizes the charge of the phosphonate group, creating a lipophilic molecule. researchgate.net The synthesis of these phosphonamidates can be achieved by reacting a dialkyl phosphonate with the desired amino acid ester, or through condensation reactions using phosphorochloridates. frontiersin.orgmdpi.com The presence of two different substituents on the phosphorus atom creates a new stereocenter, resulting in a mixture of diastereomers (Sp and Rp) that may exhibit different biological activities and metabolic activation rates. nih.gov

Esterase-Mediated Activation Mechanisms of Prodrugs

The activation of phosphonate prodrugs is a multi-step process designed to occur inside the target cell, releasing the active pharmacophore. cardiff.ac.uknih.gov This process often relies on an initial enzymatic cleavage followed by a spontaneous chemical cascade. nih.govresearchgate.net

Phosphoramidate (ProTide) Activation: The activation of phosphoramidate prodrugs is a sophisticated two-step mechanism initiated by intracellular enzymes. nih.govunimib.it

Enzymatic Ester Cleavage: The process begins with the hydrolysis of the amino acid's carboxylate ester by an esterase, such as carboxypeptidase or cathepsin A. nih.govnih.gov This step unmasks a free carboxylate group.

Intramolecular Cyclization and Elimination: The newly formed carboxylate anion performs an intramolecular nucleophilic attack on the central phosphorus atom. researchgate.netnih.gov This forms a transient, unstable five-membered cyclic intermediate. The strain in this ring facilitates the expulsion of the aryloxy group (e.g., phenol), which acts as a leaving group.

Hydrolysis: The resulting cyclic intermediate is then rapidly hydrolyzed by water to yield the phosphoramidate monoester. A final cleavage of the P-N bond by a phosphoramidase enzyme releases the free, active phosphonic acid and the natural amino acid. nih.govresearchgate.net

Acyloxyalkyl Ester Activation (POM and POC Prodrugs): Simpler prodrug strategies involve masking the phosphonate with two identical acyloxyalkyl groups, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC). frontiersin.orgnih.gov

POM Prodrug Activation: The activation is initiated by non-specific esterases that hydrolyze the pivalate (B1233124) ester, releasing pivalic acid and forming an unstable hydroxymethyl intermediate. nih.govnih.govcardiff.ac.uk This intermediate spontaneously decomposes, releasing a molecule of formaldehyde and the phosphonate monoester. nih.govacs.org A second, similar cleavage event releases the fully active phosphonic acid. acs.org

POC Prodrug Activation: The mechanism is analogous to that of POM prodrugs. An esterase first cleaves the carbonate ester to release isopropanol (B130326) and an unstable carboxylate intermediate. nih.govnih.gov This intermediate spontaneously decomposes to release carbon dioxide and formaldehyde, yielding the phosphonate monoester, which is subsequently activated further. nih.gov

Table 3: Activation Mechanisms of Common Phosphonate Prodrugs

| Prodrug Type | Initial Activating Enzyme | Step 1 Product(s) | Key Intermediate | Final Byproducts | Active Drug Form |

|---|---|---|---|---|---|

| Phosphoramidate (ProTide) | Esterase (e.g., Cathepsin A) | Free Carboxylate | Cyclic Phosphoramidate | Phenol, Amino Acid, Alcohol | Phosphonic Acid |

| Pivaloyloxymethyl (POM) | Carboxylesterase | Pivalic Acid | Hydroxymethyl Intermediate | Formaldehyde, Pivalic Acid | Phosphonic Acid |

| Isopropyloxycarbonyloxymethyl (POC) | Carboxylesterase | Isopropanol | Carboxylate Intermediate | Formaldehyde, CO₂, Isopropanol | Phosphonic Acid |

Compound Index

Computational Chemistry Approaches to Alpha Phosphoryl Esters

Application of Quantum Chemical Methods for Mechanistic Elucidation

Quantum chemical methods are pivotal in mapping out the energetic landscapes of chemical reactions. acs.org They allow for the detailed study of reaction pathways, intermediates, and the high-energy transition states that connect them, providing a step-by-step narrative of the transformation process.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate organophosphorus compounds. mdpi.comacs.org This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.com By minimizing the electronic energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy. stackexchange.com For α-phosphoryl esters, this allows for the precise modeling of their ground-state conformations. dtic.mil

Energy calculations are fundamental to understanding molecular stability and reaction thermodynamics. jocpr.comacs.org Different DFT functionals, which are mathematical approximations for the exchange-correlation energy, are used in combination with various basis sets that describe the atomic orbitals. Common combinations for organophosphorus compounds include the B3LYP and PBE functionals with basis sets like 6-31G* and def2-SVP. jocpr.commdpi.comresearchgate.net The choice of method can influence the accuracy of the results, and studies often validate their chosen computational level against experimental data or higher-level calculations. chemrxiv.org These calculations are crucial for determining properties like the thermodynamics of tautomerization between phosphite (B83602) and phosphonate (B1237965) forms or the relative stability of different conformers. dtic.mil

Table 1: Selected DFT Functionals and Basis Sets Used in Organophosphonate Studies

| Functional | Basis Set(s) | Application Context | Reference(s) |

| B3LYP | 6-31G* | Study of reaction thermodynamics and electronic properties of acylphosphonates. | jocpr.com, researchgate.net |

| PBE, PBE0 | def2-SVP, def2-TZVP | Calculation of lipophilicity and solvation parameters of organophosphate pesticides. | mdpi.com, nih.gov |

| optB86b-vdW | - | Validation of ReaxFF force fields for phosphate (B84403) ester decomposition on surfaces. | chemrxiv.org |

| RHF | 6-31+G | Investigation of the Horner-Wadsworth-Emmons reaction mechanism. | nih.gov |

A primary application of quantum chemical methods is the elucidation of reaction mechanisms by locating and characterizing transition states (TS). acs.org A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. acs.org For reactions involving α-phosphoryl esters, such as the Horner-Wadsworth-Emmons (HWE) reaction, computational modeling can identify the key transition states. nih.govacs.org

Computational Prediction of Stereochemical Outcomes and Selectivity

One of the most powerful applications of computational chemistry in organic synthesis is the prediction and rationalization of stereoselectivity—the preferential formation of one stereoisomer over another.

Many reactions involving α-phosphoryl esters are stereoselective, producing specific diastereomers (e.g., E/Z alkenes) or enantiomers. Computational methods can explain the origins of this selectivity by comparing the activation energies of the different stereochemical pathways. acs.org The pathway with the lower activation barrier will be kinetically favored, leading to the major observed product. nih.gov

In the context of the HWE reaction, DFT calculations have been used to compare the transition states leading to E and Z-alkenes. These models can rationalize why certain phosphonates or reaction conditions favor one isomer over the other. researchgate.net Similarly, for asymmetric reactions using chiral catalysts, computational analysis helps to understand how the catalyst creates a chiral environment that differentiates between the transition states leading to the two enantiomers. rsc.org By analyzing the non-covalent interactions between the substrate, reagent, and catalyst in the transition state structures, the specific forces that control enantioselectivity can be identified. acs.orgacs.org These analyses have confirmed that selectivity often arises from a combination of steric and electronic effects involving the phosphonate, the electrophile, and any chiral auxiliaries present. acs.orgfigshare.com

Table 2: Example of Calculated Energy Data for Stereochemical Pathways

| Reaction System | Computational Method | Finding | Reference(s) |

| Horner-Wadsworth-Emmons Reaction | RHF/6-31+G | The transition state leading to the trans (E)-olefin is calculated to be more stable than the transition state leading to the cis (Z)-olefin, correctly predicting product selectivity. | nih.gov |

| Asymmetric Horner-Wadsworth-Emmons Reaction | QC-based force field | Product selectivity is rationalized by considering the energies of two transition states (addition and ring closure), influenced by the chiral auxiliary and aldehyde stereocenters. | acs.org |

| Pd-Catalyzed Addition to Formylphosphonate-derived Hydrazones | DFT | A stereochemical model based on the Z-configuration of the coordinated hydrazone correctly predicts high enantioselectivity by maximizing substrate-ligand interactions. | rsc.org |

Building on the ability to analyze individual reactions, the field is moving towards the development of robust predictive models that can forecast the outcomes of a broad range of transformations. researchgate.netrsc.org These models leverage data from numerous experiments and computational studies to build statistical or machine learning algorithms capable of predicting stereoselectivity. researchgate.netnih.gov

These predictive tools are constructed by identifying key molecular features (descriptors) of the reactants, catalysts, and solvents that correlate with the observed stereochemical outcome (e.g., enantiomeric excess, expressed as ΔΔG‡). researchgate.netarxiv.org The descriptors are often derived from DFT calculations and quantify steric and electronic properties. researchgate.net By training models on existing datasets, it becomes possible to predict the selectivity for new, un-run reactions, thereby accelerating the discovery and optimization of stereoselective syntheses. rsc.orgresearchgate.net This data-driven approach represents a shift from qualitative intuition to quantitative prediction, guiding synthetic chemists in the selection of optimal reaction components to achieve a desired stereochemical outcome. researchgate.net

Advanced Spectroscopic Characterization for Mechanistic Elucidation

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

³¹P NMR spectroscopy is a cornerstone technique in organophosphorus chemistry due to the phosphorus-31 nucleus having a spin of ½ and a natural abundance of 100%. This results in high sensitivity and relatively simple spectra, making it an ideal tool for monitoring reactions and analyzing structural characteristics. huji.ac.il The chemical shift of a phosphorus nucleus is highly sensitive to its coordination number, the electronegativity of its substituents, and bond angles, providing a wealth of structural information. huji.ac.ilnih.gov For phosphonates like Methyl 2-diethoxyphosphorylpropanoate, the ³¹P chemical shift typically appears in a characteristic downfield region compared to phosphate (B84403) esters. reddit.comorganicchemistrydata.org

³¹P NMR is exceptionally powerful for tracking the progress of reactions involving phosphonate (B1237965) reagents, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org By acquiring spectra of the reaction mixture at various time points, chemists can observe the disappearance of the starting phosphonate signal and the appearance of new signals corresponding to intermediates and the final phosphate byproduct. reddit.comchemicalforums.com

For instance, in a typical HWE reaction, the initial deprotonation of this compound with a base leads to the formation of a phosphonate carbanion. This is followed by a nucleophilic attack on an aldehyde or ketone, forming a transient oxaphosphetane intermediate. wikipedia.org While often too unstable to be directly observed at room temperature, low-temperature ³¹P NMR studies can sometimes detect these cyclic intermediates, which exhibit unique upfield chemical shifts. The subsequent collapse of the oxaphosphetane yields the desired alkene and a dialkyl phosphate salt. The progress can be monitored by observing the phosphonate starting material signal (e.g., around +20 to +25 ppm) diminish as the phosphate byproduct signal (e.g., around 0 to -1 ppm) grows in intensity. reddit.comresearchgate.net This allows for the real-time assessment of reaction completion and the potential identification of side reactions or unexpected intermediates. researchgate.net

When a chiral center is present in the phosphonate, as is the case with this compound, or when new stereocenters are formed during a reaction, ³¹P NMR can be a valuable tool for stereochemical analysis. Diastereomers, having different spatial arrangements, will exist in distinct chemical environments, which can lead to separate signals in the ³¹P NMR spectrum. bohrium.comresearchgate.net

The difference in chemical shifts (Δδ) between diastereomeric phosphonates can sometimes be small, but measurable. nih.gov For more robust analysis, chiral solvating agents or chiral derivatizing agents can be employed. These agents interact with the enantiomers or diastereomers to form transient diastereomeric complexes, which can significantly enhance the separation of their respective ³¹P NMR signals, allowing for accurate determination of diastereomeric ratios or enantiomeric excess. nih.gov This technique is crucial for developing and optimizing asymmetric reactions involving chiral phosphonates.

The high sensitivity and wide chemical shift dispersion of ³¹P NMR make it well-suited for kinetic studies of reactions involving phosphonates. By monitoring the concentration of the starting phosphonate and the resulting phosphate byproduct over time, reaction rates can be determined. researchgate.net Real-time ³¹P NMR experiments involve setting up the reaction directly in an NMR tube and acquiring spectra at regular intervals.

The integration of the respective signals allows for the quantification of each species, which can then be used to plot concentration versus time profiles. From these profiles, the order of the reaction and the rate constants can be calculated. This approach provides detailed mechanistic insights, such as determining the rate-limiting step of the HWE reaction under specific conditions. wikipedia.org The ability to directly observe all phosphorus-containing species simultaneously without the need for sample quenching or separation makes real-time ³¹P NMR a highly efficient and accurate method for kinetic analysis. reddit.comchemicalforums.com

Multinuclear NMR Spectroscopy (¹H, ¹³C) in Organophosphorus Chemistry

While ³¹P NMR is central, ¹H and ¹³C NMR spectroscopy provide complementary and essential structural information for this compound. The key feature in these spectra is the spin-spin coupling between the phosphorus nucleus and nearby protons and carbons. huji.ac.ilorganicchemistrydata.org

In the ¹H NMR spectrum, protons on the carbons adjacent to the phosphorus atom exhibit characteristic splitting patterns due to coupling with ³¹P. The methine proton (CH-P) will appear as a doublet of quartets due to coupling with the phosphorus nucleus (²J(P,H)) and the methyl protons. The ethoxy group protons (O-CH₂-CH₃) will show coupling to both neighboring protons and, to a lesser extent, to the phosphorus atom (³J(P,H)). huji.ac.il

Similarly, in the ¹³C NMR spectrum, carbons in proximity to the phosphorus atom will appear as doublets. The magnitude of the P-C coupling constants (¹J(P,C), ²J(P,C), etc.) provides valuable structural information and aids in the definitive assignment of carbon signals. rsc.org

Table 1: Typical NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | |||

| CH-P | ~2.8 - 3.2 | dq | ²J(P,H) ≈ 22 Hz, ³J(H,H) ≈ 7 Hz |

| O-CH₂ | ~4.0 - 4.2 | m | |

| OCH₃ | ~3.7 | s | |

| CH-CH₃ | ~1.4 | dd | ³J(H,H) ≈ 7 Hz, ³J(P,H) ≈ 18 Hz |

| OCH₂-CH₃ | ~1.3 | t | ³J(H,H) ≈ 7 Hz |

| ¹³C | |||

| C=O | ~170 | d | ³J(P,C) ≈ 5 Hz |

| CH-P | ~45 | d | ¹J(P,C) ≈ 135 Hz |

| O-CH₂ | ~63 | d | ²J(P,C) ≈ 7 Hz |

| OCH₃ | ~52 | s | |

| CH-CH₃ | ~13 | d | ²J(P,C) ≈ 4 Hz |

| OCH₂-CH₃ | ~16 | d | ³J(P,C) ≈ 6 Hz |

| ³¹P | ~+20 to +25 | m |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. pdx.edursc.org

Vibrational Spectroscopy (Infrared and Raman) in Conjunction with Computational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. researchgate.net For this compound, these methods are particularly useful for identifying the characteristic vibrations of the phosphoryl (P=O), phosphonate (P-O-C), and ester (C=O) groups. researchgate.net

The P=O stretching vibration is one of the most prominent and diagnostic peaks in the IR and Raman spectra of phosphonates. It typically appears as a strong absorption in the region of 1240-1260 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituents attached to the phosphorus atom. The P-O-C stretching vibrations are usually found in the 1020-1050 cm⁻¹ region, often as a strong and broad band. The C=O stretch of the methyl ester group is also easily identifiable as a strong band around 1735-1745 cm⁻¹. researchgate.net

Computational analysis, using methods like Density Functional Theory (DFT), can be used in conjunction with experimental spectra to provide a more detailed assignment of vibrational modes. rsc.org By calculating the theoretical vibrational frequencies and comparing them with the experimental IR and Raman data, a complete and accurate assignment of the spectral bands can be achieved, confirming the molecular structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1735 - 1745 | Strong |

| P=O (Phosphoryl) | Stretching | 1240 - 1260 | Strong |

| C-O (Ester) | Stretching | 1150 - 1200 | Medium-Strong |

| P-O-C (Phosphonate) | Stretching | 1020 - 1050 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

Mass Spectrometry for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and for identifying products and byproducts in a reaction mixture. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of fragment ions that serves as a molecular fingerprint. chemguide.co.uk

The molecular ion peak (M⁺) for this compound (C₈H₁₇O₅P) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.19 g/mol ). Common fragmentation pathways for esters and phosphonates can be predicted. libretexts.orgmiamioh.edu For example, cleavage of the C-C bond alpha to the phosphonate group is a common fragmentation pathway. Another typical fragmentation involves the loss of an ethoxy group (-OC₂H₅, 45 Da) or an ethylene (B1197577) molecule via a McLafferty-type rearrangement from the ethoxy chains. libretexts.orgyoutube.com Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of related structures in a complex mixture.

X-ray Crystallography for Definitive Molecular Structure Determination of Key Intermediates

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of crystalline solids at the atomic level. For mechanistic studies, obtaining the crystal structure of a key intermediate can provide irrefutable evidence for its existence and stereochemistry, thereby solidifying a proposed reaction pathway.

In the context of reactions involving this compound, such as the Horner-Wadsworth-Emmons (HWE) reaction, several intermediates are proposed. The reaction proceeds via the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone to form a tetrahedral intermediate. wikipedia.org While these intermediates are often transient, their isolation and crystallographic characterization would be invaluable.

While a specific crystal structure of an intermediate directly derived from this compound was not identified in the surveyed literature, studies on related phosphonate systems highlight the power of this technique. For instance, the crystal structure of a phosphonate-inhibited enzyme has revealed a tetrahedral phosphonyl-enzyme intermediate, providing a structural analog to the transition state in the enzymatic reaction. nih.gov This demonstrates the feasibility of characterizing such tetrahedral species under certain conditions.

Furthermore, the synthesis of phosphonates can involve highly reactive intermediates like ortho-quinone methides and iminium ions. The structural analysis of stable derivatives or analogs of these intermediates using X-ray crystallography can offer significant insights into their reactivity and role in the reaction mechanism. The broader field of metal phosphonate chemistry also extensively utilizes X-ray diffraction to characterize the layered and framework structures that are formed, showcasing the utility of this method for organophosphorus compounds. mdpi.com

In the HWE reaction, the stereochemical outcome is of significant interest, and understanding the factors that control it is a major research focus. researchgate.netresearchgate.netconicet.gov.ar The isolation and crystallographic analysis of diastereomeric intermediates could provide a definitive explanation for the observed E/Z selectivity in the resulting alkenes. Although challenging due to their potential instability, the pursuit of such crystal structures remains a critical goal for a complete mechanistic understanding.